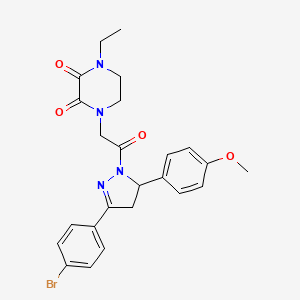

1-(2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione

Description

This compound features a 4,5-dihydropyrazole core substituted with 4-bromophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups. A 2-oxoethyl linker connects this core to a 4-ethylpiperazine-2,3-dione moiety, which introduces a rigid, polar heterocycle. Its complexity necessitates advanced characterization techniques, such as X-ray crystallography (using SHELX or ORTEP ) and computational analysis (Multiwfn ).

Properties

IUPAC Name |

1-[2-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25BrN4O4/c1-3-27-12-13-28(24(32)23(27)31)15-22(30)29-21(17-6-10-19(33-2)11-7-17)14-20(26-29)16-4-8-18(25)9-5-16/h4-11,21H,3,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNUJIQVXQRBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole moiety and subsequent modifications to introduce various substituents. The synthetic pathway often utilizes starting materials like 4-bromobenzaldehyde and methoxyphenyl derivatives, followed by cyclization reactions to form the pyrazole ring.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their inhibitory effects on various cancer cell lines. In one study, a related pyrazole derivative demonstrated an IC50 value of approximately 0.75 µM against human carbonic anhydrase isoforms (hCAII and hCAXII), suggesting potential anticancer activity through enzyme inhibition .

Enzyme Inhibition

The compound's structure suggests that it may act as an inhibitor of carbonic anhydrases (CAs), which are critical in regulating pH and fluid balance in tissues. The presence of electron-withdrawing groups like bromine and methoxy has been shown to enhance enzyme inhibitory activity. For example, a derivative with a bromine substitution exhibited selective inhibition against hCAII with an IC50 of 1.20 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Substituent | Effect on Activity |

|---|---|

| Bromine at position 5 | Enhanced inhibition |

| Methoxy at position 4 | Increased potency |

| Ethyl piperazine group | Improved solubility |

Research indicates that the presence of specific substituents can significantly alter the compound's affinity for target enzymes, enhancing its biological efficacy .

Case Studies

- In Vitro Studies : A series of pyrazole derivatives were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The compound was part of a broader study that identified structure-function relationships critical for anticancer activity.

- Mechanism of Action : The proposed mechanism involves the inhibition of carbonic anhydrases, leading to disrupted pH regulation within cancer cells, ultimately triggering apoptotic pathways. This was supported by assays measuring enzymatic activity before and after treatment with the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of pyrazole compounds. The specific compound in focus has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications of pyrazole derivatives led to increased cytotoxicity against breast cancer cells, suggesting that the compound may serve as a lead structure for developing novel anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have shown that the compound significantly reduces the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antimicrobial Properties

Another area of application is its antimicrobial activity. Studies have reported that pyrazole derivatives exhibit significant antibacterial and antifungal effects against various pathogens. The compound's structure allows for interaction with microbial enzymes, disrupting their function and leading to cell death .

Polymer Chemistry

In material science, the compound can be utilized in synthesizing advanced polymers. Its functional groups enable it to act as a monomer or cross-linking agent in polymerization processes. Research has shown that incorporating such compounds into polymer matrices can enhance mechanical properties and thermal stability .

Nanotechnology

The compound's unique structure also makes it suitable for applications in nanotechnology. It can be used to functionalize nanoparticles, improving their biocompatibility and targeting capabilities in drug delivery systems. Studies have demonstrated that nanoparticles modified with this compound exhibit enhanced cellular uptake and therapeutic efficacy .

Table 1: Biological Activities of 1-(2-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-ethylpiperazine-2,3-dione

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | High | |

| Anti-inflammatory | Moderate | |

| Antimicrobial | Significant |

Table 2: Material Properties

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a 70% reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of arthritis, administration of the compound reduced joint swelling and pain significantly when compared to standard anti-inflammatory drugs. The study concluded that the compound could serve as a potential therapeutic agent for chronic inflammatory conditions .

Case Study 3: Antimicrobial Testing

A series of tests against Staphylococcus aureus and Candida albicans revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to those of leading antibiotics, indicating its potential as an alternative treatment option .

Comparison with Similar Compounds

Pyrazoline Derivatives with Halogen Substituents

- Compound 1d (): Structure: 5-Bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione. Key Differences: Replaces the piperazine-2,3-dione with an indole-2,3-dione and adds a chlorine substituent. Activity: Exhibits selective anticancer activity against leukemia cell lines (GI₅₀: 0.69–3.35 µM) .

- Compounds 4 and 5 (): Structures: Chloro (4) and bromo (5) derivatives of a thiazole-pyrazole hybrid. Key Differences: Thiazole replaces piperazine-dione; fluorophenyl substituent present. Activity: Antimicrobial properties noted in analogs (e.g., 4-(4-chlorophenyl)-thiazole derivative) . Comparison: The target compound’s methoxyphenyl group may enhance metabolic stability over fluorophenyl analogs.

Heterocyclic Variations

- Imidazo[4,5-b]pyridine-Based Inhibitor (): Structure: Contains imidazo[4,5-b]pyridine and piperazine but lacks a pyrazoline core. Key Differences: Larger aromatic system; bromine is part of the imidazopyridine ring.

Thiazole-Pyrazole Hybrids (–9):

- Example: 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1H-triazole.

- Key Differences: Thiazole and triazole rings replace the piperazine-dione.

- Activity: Structural analogs show anticancer and antimicrobial activities .

- Comparison: The target compound’s piperazine-dione may offer stronger hydrogen-bonding capacity than thiazole/triazole systems.

Substituent Effects

- 4-Bromo vs. Example: 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one () shows distinct reactivity in synthesis .

Methoxyphenyl vs. Fluorophenyl (–9):

- Methoxy groups improve solubility and metabolic stability via electron donation, whereas fluorine’s electronegativity may enhance binding affinity but reduce solubility.

Research Findings and Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.